molecular formula C14H20 B14151150 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene CAS No. 3485-60-7

1,2,3,4,5,6,7,8,9,10-Decahydroanthracene

Cat. No.: B14151150
CAS No.: 3485-60-7
M. Wt: 188.31 g/mol
InChI Key: YUHZADLCZUSUGL-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8,9,10-Decahydroanthracene is a saturated hydrocarbon derived from anthracene It is characterized by the addition of hydrogen atoms to the aromatic rings of anthracene, resulting in a fully hydrogenated structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene can be synthesized through the hydrogenation of anthracene. This process typically involves the use of a catalyst such as palladium or platinum and hydrogen gas under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 5\text{H}2 \rightarrow \text{C}{14}\text{H}_{24} ]

Industrial Production Methods: In industrial settings, the hydrogenation process is scaled up using large reactors and continuous flow systems to ensure efficient production. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

    Reduction: Further reduction of the compound can lead to the formation of more saturated hydrocarbons.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, resulting in halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a catalyst or under UV light.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated decahydroanthracene derivatives.

Scientific Research Applications

1,2,3,4,5,6,7,8,9,10-Decahydroanthracene has several applications in scientific research:

    Chemistry: Used as a model compound to study hydrogenation and dehydrogenation reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a precursor for the synthesis of various chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene exerts its effects depends on the specific reaction or application. In hydrogenation reactions, the compound acts as a hydrogen donor, facilitating the addition of hydrogen atoms to other molecules. In biological systems, its hydrophobic nature allows it to interact with lipid membranes and other hydrophobic molecules.

Comparison with Similar Compounds

    1,2,3,4,4a,9,10,10a-Octahydrophenanthrene: A partially hydrogenated derivative of phenanthrene.

    1-Phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-, methyl ester: A similar compound with additional functional groups.

Uniqueness: 1,2,3,4,5,6,7,8,9,10-Decahydroanthracene is unique due to its fully hydrogenated structure, which imparts distinct chemical properties compared to its partially hydrogenated or functionalized counterparts

Properties

CAS No.

3485-60-7

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decahydroanthracene

InChI

InChI=1S/C14H20/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H2

InChI Key

YUHZADLCZUSUGL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC3=C(C2)CCCC3

Origin of Product

United States

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